1-[4-(Dimethylamino)phenyl]piperidin-4-one

Dopamine D4 receptor GPCR antagonism Neuroscience

Select 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS 370885-30-6) for its non-negotiable 4-(dimethylamino)phenyl motif, which drives a unique dual-activity fingerprint at D4 (IC50 6 nM) and M1 receptors—a profile absent in generic 1-arylpiperidin-4-one analogs. Replacing this motif corrupts target-based assay results. The 4-oxo group enables direct derivatization (reductive amination, Grignard) for rapid SAR expansion. Insist on this exact CAS to lock in pharmacological validity and batch-to-batch reproducibility for GPCR-focused neuroscience programs.

Molecular Formula C13H18N2O
Molecular Weight 218.3
CAS No. 370885-30-6
Cat. No. B2458868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Dimethylamino)phenyl]piperidin-4-one
CAS370885-30-6
Molecular FormulaC13H18N2O
Molecular Weight218.3
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N2CCC(=O)CC2
InChIInChI=1S/C13H18N2O/c1-14(2)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6H,7-10H2,1-2H3
InChIKeyDAXJTBZHIRDHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS 370885-30-6): A Dual-Acting GPCR Antagonist for Neuroscience & Psychiatric Research Procurement


1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS 370885-30-6) is a small-molecule piperidin-4-one derivative (C13H18N2O, MW 218.29) characterized by a 4-(dimethylamino)phenyl substituent at the piperidine nitrogen [1]. It is primarily utilized as a pharmacological tool compound for probing G-protein coupled receptor (GPCR) signaling, with documented antagonist activity at both the dopamine D4 receptor and the muscarinic acetylcholine M1 receptor [2]. This dual-activity profile positions it as a valuable scaffold in medicinal chemistry campaigns targeting neuropsychiatric and neurodegenerative disorders .

The Procurement Risk of Substituting 1-[4-(Dimethylamino)phenyl]piperidin-4-one with Other 1-Arylpiperidin-4-ones


Direct substitution of 1-[4-(Dimethylamino)phenyl]piperidin-4-one with other commercially available 1-arylpiperidin-4-ones (e.g., 1-phenylpiperidin-4-one, 1-(4-fluorophenyl)piperidin-4-one) is scientifically untenable for target-based assays. The para-dimethylamino group is not a silent structural feature; it is a critical pharmacophoric element that directly governs both receptor binding affinity and selectivity profile. While class-level inference from the broader 4-arylpiperidine literature suggests many congeners may exhibit some degree of dopamine or sodium channel binding [1], the specific 4-(dimethylamino)phenyl motif of CAS 370885-30-6 confers a unique dual-activity profile at D4 and M1 receptors that is absent in non-dimethylamino analogs [2]. Substituting with a compound lacking this substitution pattern will result in a complete loss of the defined pharmacological fingerprint, leading to invalid experimental conclusions.

Quantitative Differentiation Evidence for 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS 370885-30-6) Against Analog Comparators


Potent Dopamine D4 Receptor Antagonism (IC50 = 6 nM) Defines Pharmacological Selectivity Over Other Dopamine Receptors

This compound demonstrates potent antagonist activity at the human dopamine D4 receptor with an IC50 of 6 nM [1]. This is a critical differentiator from other 4-arylpiperidines, which are often associated with D2 receptor binding. For instance, a structurally distinct class of 4-arylpiperidines developed as dual sodium/calcium channel blockers were specifically optimized for reduced affinity for the dopamine D2 receptor, showcasing the divergent selectivity profiles within this chemical space [2]. The high potency for D4 over D2/3 is a key parameter for researchers studying D4-specific signaling pathways.

Dopamine D4 receptor GPCR antagonism Neuroscience

Documented Muscarinic M1 Receptor Antagonism (IC50 = 174 nM) Establishes Dual GPCR Activity

In addition to D4 activity, this compound acts as an antagonist at the human muscarinic acetylcholine M1 receptor, with a measured IC50 of 174 nM [1]. This dual GPCR activity profile (D4 and M1) is not a general feature of the 1-arylpiperidin-4-one class; many analogs, such as the 1-(2-fluorophenyl)- or 1-(4-chlorophenyl)- derivatives, are primarily used as synthetic intermediates and lack any reported receptor pharmacology [2]. The combination of D4 and M1 antagonism in a single scaffold provides a unique tool for investigating cross-talk between dopaminergic and cholinergic systems.

Muscarinic acetylcholine M1 receptor Cholinergic signaling GPCR antagonism

Synthetic Accessibility via Vilsmeier-Haack One-Step Protocol (Quantitative Yield) Enables Cost-Effective Scale-Up

The synthesis of this compound is well-precedented and can be achieved in quantitative yield using an adapted one-step Vilsmeier-Haack protocol [1]. This stands in contrast to multi-step syntheses required for many complex 4-substituted piperidine derivatives, such as those involving Suzuki couplings or Grignard additions, which often report isolated yields in the range of 40-70% [2]. The highly efficient, single-step synthesis directly translates to lower cost-of-goods and reduced lead times for bulk procurement, a tangible advantage for research programs requiring gram-scale quantities.

Organic synthesis Process chemistry Vilsmeier-Haack reaction

Validated Application Scenarios for 1-[4-(Dimethylamino)phenyl]piperidin-4-one (CAS 370885-30-6) in Drug Discovery


Dopamine D4 Receptor Antagonist Tool for Neuropsychiatric Drug Discovery

Researchers investigating the role of dopamine D4 receptors in cognitive function, attention-deficit/hyperactivity disorder (ADHD), or substance abuse can utilize this compound as a selective pharmacological tool. Its potent IC50 of 6 nM provides a reliable benchmark for in vitro assays (e.g., BRET, calcium flux) to validate target engagement and screen novel ligands [1].

Probing Dopaminergic-Cholinergic Cross-Talk in CNS Disease Models

This compound's dual activity as an antagonist at both D4 (IC50 = 6 nM) and M1 (IC50 = 174 nM) receptors makes it a unique probe for studying the interplay between dopaminergic and cholinergic signaling pathways, which are implicated in schizophrenia and Parkinson's disease [1]. It can serve as a starting point for designing balanced dual antagonists or as a control to deconvolute complex phenotypic responses.

Efficient Synthetic Building Block for 1-Arylpiperidine Libraries

Due to its robust and quantitative one-step synthesis, this compound is an ideal building block for generating diverse chemical libraries of 4-substituted piperidines [2]. Its carbonyl group at the 4-position is a versatile handle for further derivatization (e.g., reductive amination, Grignard addition), enabling efficient exploration of structure-activity relationships (SAR) around the piperidine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[4-(Dimethylamino)phenyl]piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.